molecular formula C19H27N5O4. HCl B195035 Alfuzosin Hydrochloride CAS No. 81403-68-1

Alfuzosin Hydrochloride

Katalognummer B195035
CAS-Nummer: 81403-68-1
Molekulargewicht: 425.9 g/mol
InChI-Schlüssel: YTNKWDJILNVLGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

A process for preparing Alfuzosin involves condensing 4-amino-2-chloro-6,7-dimethoxyquinazoline with 3-methylaminopropionitrile in the presence of a polar aprotic solvent to form N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine. This is then hydrogenated to form N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine. Finally, tetrahydrofuroic acid is converted to an intermediate form and condensed with the N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine to yield alfuzosin base .


Molecular Structure Analysis

The molecular formula of Alfuzosin Hydrochloride is C19H28ClN5O4. The average mass is 425.910 Da and the monoisotopic mass is 425.182983 Da .


Chemical Reactions Analysis

Alfuzosin Hydrochloride can form a red-colored chromogen through the reaction with sodium nitrite in an acid medium to form a diazonium ion, which was coupled with 8-HQ . Also, chromatographic methods have been developed for the simultaneous determination of Alfuzosin and other substances .


Physical And Chemical Properties Analysis

Alfuzosin Hydrochloride is a solid substance with a characteristic odor. Its molecular weight is 425.9 g/mol . The exact physical properties such as melting point, boiling point, and density are not determined .

Wissenschaftliche Forschungsanwendungen

Treatment of Benign Prostatic Hyperplasia (BPH)

Alfuzosin Hydrochloride is commonly used to treat benign prostatic hyperplasia (BPH) . It is an alpha-adrenergic blocker that improves the symptoms of the lower urinary tract associated with BPH . It has been found to be effective with a lower rate of sexual disorders compared to other alpha-blockers .

Chromatographic Analysis

Alfuzosin Hydrochloride is used in chromatographic analysis . Specifically, thin-layer chromatography (TLC)–densitometry and high-performance liquid chromatography with PDA detection (HPLC–PDA) methods have been developed and validated for the simultaneous determination of alfuzosin and tadalafil in pharmaceutical products . The TLC method uses precoated silica gel 60 F 254 aluminum plates with dichloromethane–toluene–methanol (7:1:2, V/V) as the mobile phase . The HPLC–PDA method uses a C 18 column with an isocratic elution mobile phase composed of methanol–phosphate buffer (pH 4.5, pH adjusted with orthophosphoric acid) and acetonitrile (5:2:3, V/V) at a flow rate of 1 mL/min .

Potentiometric Determination

Alfuzosin Hydrochloride is used in potentiometric determination . A newly sensitive and selective modified carbon paste electrodes (MCPEs) were developed for the determination of alfuzosin hydrochloride (ALF.HCl) in pharmaceutical preparation and biological fluid samples . The paste of these sensors was prepared by mixing alfuzosin phosphomolybdate (ALF-PMA) and alfuzosin tetraphenylborate (ALF-TPB) ion pairs as recognition reagents with different supporting matrices including graphite powder alone or different ratios of graphite to graphene powders and plasticizer of a relatively high dielectric constant .

Treatment of Lower Urinary Tract Symptoms

Alfuzosin Hydrochloride is used to improve the symptoms of the lower urinary tract associated with benign prostatic hyperplasia . It has a high affinity with non-selectivity for the three-known human α1 . Consistent with a role for α1 adrenoceptors in mediating smooth muscle contraction, alfuzosin was first described as having anti-hypertensive effects with peripheral vasodilator properties .

High-Performance Liquid Chromatographic (HPLC) Analysis

Alfuzosin Hydrochloride is used in HPLC analysis . An isocratic reversed phase high-performance liquid chromatographic (HPLC) method with ultraviolet detection at 245 nm has been developed for the determination of alfuzosin hydrochloride in dosage formulation . Good chromatographic separation alfuzosin was achieved by using a stainless steel analytical column Inertsil ODS-3V (5μm, 15 cm x 0.46 cm) .

Formulation and Evaluation of Extended Release

Alfuzosin Hydrochloride is used in the formulation and evaluation of extended release . It is freely soluble in water and readily absorbed after oral administration .

Combination Therapy for Benign Prostatic Hyperplasia

The combination of Alfuzosin and Tadalafil has recently been approved for the treatment of benign prostatic hyperplasia . The investigation of a new separation method for the simultaneous determination of the combination of Alfuzosin and Tadalafil is thus an essential issue to cover the usual demands of simple analytical methods for routine analysis .

Extended Release Tablets

Alfuzosin Hydrochloride is used in the formulation and evaluation of extended release tablets . The aim of this research work was to formulate and evaluate extended release tablets of Alfuzosin HCl, to reduce dosing frequency and improve patient compliance and therapeutic action .

Clinical Trials

Alfuzosin Hydrochloride has been used in several clinical trials. For example, three randomized placebo-controlled, double-blind, parallel-arm, 12-week trials were conducted with the 10 mg daily dose of Alfuzosin .

Safety And Hazards

Alfuzosin Hydrochloride may cause serious side effects such as light-headed feeling, chest pain, upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice, or painful or prolonged erection. Common side effects may include dizziness, headache, or feeling tired . It should not be taken if you have moderate to severe liver disease . It is not for use in women, and the effects of this medicine during pregnancy or in breastfeeding women are unknown .

Zukünftige Richtungen

Alfuzosin Hydrochloride is taken exactly as directed by a doctor. It is usually taken with food and with the same meal every day. The tablet should be swallowed whole and not broken, crushed, or chewed . The recommended dosage is one 10 mg Alfuzosin Hydrochloride extended-release tablet once daily .

Eigenschaften

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNKWDJILNVLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81403-80-7 (Parent)
Record name Alfuzosin hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045514
Record name Alfuzosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alfuzosin Hydrochloride

CAS RN

81403-68-1
Record name Alfuzosin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81403-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alfuzosin hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alfuzosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-N-{3-[(4-Amino-6,7-dimethoxy-2-chinazolin)methylamino]propyl}tetrahydro-2-furamid hydrochlorid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALFUZOSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75046A1XTN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In an embodiment, the process involves reacting a solution of compound (VI) or (VII) with diamine compound (V) or vice versa in a solvent at a suitable temperature to yield alfuzosin. After completion of reaction, the mixture may be basified, extracted in a suitable solvent, neutralized, washed with water and dried. Alternatively, the solvent may be evaporated partially or completely to provide a residue or solution of alfuzosin base in a solvent. In a preferred embodiment, the residue of alfuzosin is dissolved in methanol and acidified with hydrochloric acid either as gas or as an aqueous solution or as alcoholic solution to yield alfuzosin hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alfuzosin Hydrochloride
Reactant of Route 2
Reactant of Route 2
Alfuzosin Hydrochloride
Reactant of Route 3
Reactant of Route 3
Alfuzosin Hydrochloride
Reactant of Route 4
Reactant of Route 4
Alfuzosin Hydrochloride
Reactant of Route 5
Alfuzosin Hydrochloride
Reactant of Route 6
Reactant of Route 6
Alfuzosin Hydrochloride

Citations

For This Compound
1,010
Citations
M Lee - American journal of health-system pharmacy, 2003 - academic.oup.com
… Abstract: The chemistry, pharmacology, pharmacokinetics, clinical efficacy, and adverse effects of alfuzosin hydrochloride in the treatment of benign prostatic hyperplasia (BPH) are …
Number of citations: 34 academic.oup.com
DRP Guay - The American Journal of Geriatric Pharmacotherapy, 2004 - Elsevier
Background: Extended-release (ER) alfuzosin hydrochloride is the most recently approved alpha-adrenergic receptor antagonist (AARA) for the management of symptomatic benign …
Number of citations: 29 www.sciencedirect.com
TP Pagariya, SB Patil - Colloids and Surfaces B: Biointerfaces, 2013 - Elsevier
The purpose of present research was to develop and optimize sustained release floating pellets of alfuzosin hydrochloride which has narrow absorption window in proximal intestine to …
Number of citations: 25 www.sciencedirect.com
Q Liu, R Fassihi - International journal of pharmaceutics, 2008 - Elsevier
… Alfuzosin hydrochloride is an alpha-adrenergic receptor blocker approved by FDA for the … formula of alfuzosin hydrochloride is C 19 H 27 N 5 O 4 ·HCl. Alfuzosin hydrochloride extended-…
Number of citations: 80 www.sciencedirect.com
A Nair, R Gupta, S Vasanti - Pharmaceutical development and …, 2007 - Taylor & Francis
… The present study is an attempt to formulate a controlled-release matrix tablet formulation for alfuzosin hydrochloride by using low viscous hydroxy propyl methyl cellulose (HPMC K-100 …
Number of citations: 62 www.tandfonline.com
A Salah Fayed, M Abdel‐Aaty Shehata… - Journal of separation …, 2006 - Wiley Online Library
… ‐indicating, high‐performance liquid chromatography and high‐performance thin‐layer chromatography methods have been developed for the determination of alfuzosin hydrochloride …
D Prasanthi, PK Lakshmi - … Scholarly Research Notices, 2012 - downloads.hindawi.com
The objective of the present study is to explore the efficient chemical penetration enhancer among the various enhancers available in overcoming the stratum corneum barrier in …
Number of citations: 40 downloads.hindawi.com
D Prasanthi, PK Lakshmi - International current pharmaceutical …, 2012 - researchgate.net
In the present investigation efficiency of ethosomes as novel lipid carriers for transdermal delivery of Alfuzosin Hydrochloride (AH) has been evaluated. Taguchi robust design method …
Number of citations: 43 www.researchgate.net
S Pattnaik, K Swain, S Mallick - Lat Am J Pharm, 2009 - researchgate.net
… dose on the in vitro drug release pattern of alfuzosin hydrochloride from its transdermal patches has … of transdermal delivery of alfuzosin hydrochloride and skin permeation studies. …
Number of citations: 31 www.researchgate.net
P Zine, A Madgulkar, M Bhalekar - 2019 - academia.edu
… alfuzosin hydrochloride of the daily dose. The present study deals with the formulation of Alfuzosin Hydrochloride … With the above characteristics, Alfuzosin Hydrochloride was selected …
Number of citations: 1 www.academia.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.